molecular formula C12H12ClN3O2 B2733962 ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 91396-27-9

ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2733962
CAS No.: 91396-27-9
M. Wt: 265.7
InChI Key: DHKXSWNZIIIRMH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 4-chlorobenzohydrazide can react with ethyl acetoacetate under acidic or basic conditions to form the triazole ring.

    Esterification: The resulting triazole intermediate is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research indicates that triazole derivatives, including this compound, may possess anti-inflammatory, antifungal, and anticancer properties.

    Industry: It is used in the formulation of pesticides and herbicides due to its ability to disrupt biological pathways in target organisms.

Mechanism of Action

The mechanism by which ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate exerts its effects involves the inhibition of specific enzymes and disruption of cellular processes. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In antifungal applications, it can interfere with the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the methyl group, which may affect its biological activity.

    Methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

    1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-8(2)16(15-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKXSWNZIIIRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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